molecular formula C21H16ClFN2O4 B1664279 4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid CAS No. 847727-81-5

4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid

Cat. No. B1664279
CAS RN: 847727-81-5
M. Wt: 414.8 g/mol
InChI Key: FKXDPPYCCKCVCW-LBPRGKRZSA-N
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Description

The compound “4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid” is a chemical compound with the molecular formula C21H16ClFN2O4 . It has a molecular weight of 414.8 g/mol . The compound has a complex structure, which includes a benzoic acid group, a pyridine ring, and a fluorophenoxy group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a benzoic acid group, a pyridine ring, and a fluorophenoxy group . The compound has one defined atom stereocenter .


Physical And Chemical Properties Analysis

This compound has several notable physical and chemical properties. It has a molecular weight of 414.8 g/mol and a complexity of 565 . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 6 rotatable bonds . Its topological polar surface area is 88.5 Ų .

Scientific Research Applications

Synthesis of N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)aminomethyl]benzamide

This study details the synthesis of an intermediate, 4-[N-(pyridinyl-3-methoxy-carbonyl)aminomethyl] benzoic acid, which is closely related to the compound . It highlights a method using CDI and treatment with ethyl chloroformate and triethylamine, demonstrating the chemical process involved in creating similar complex compounds (Li Bo-yu, 2003).

Antibacterial Agent Synthesis

A study on the synthesis of new fluorine-containing molecules with antibacterial properties mentions the use of 4-fluoro-3-(phenoxy)phenyl groups. These are pharmacophores that can be utilized in creating biologically active molecules, similar to the structure of the specified compound (B. S. Holla, K. Bhat, N. S. Shetty, 2003).

Structural and Spectral Analysis in Synthesis

This research elaborates on the synthesis and characterization of Schiff base ligands and their metal complexes, derived from acids like 3-Aldehydosalicylic acid. This is relevant as it shows the application of complex benzoic acids in forming coordination complexes, a process potentially applicable to the compound (B. M. Kalshetty, R. Gani, S. Karabasannavar, M. B. Kalashetti, 2013).

Synthesis of Radiopharmaceuticals

The synthesis of a radiopharmaceutical compound, 4-Amino-2-hydroxy-[carbonyl-14C]benzoic acid, involves a complex sequence that could be analogous to the synthetic pathway of the specified compound. This study shows the detailed steps and conditions required for such intricate syntheses (R. Standridge, J. E. Swigor, 1991).

Synthesis of Antimicrobial Compounds

A study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to antimicrobial compounds, is relevant due to the similar complexity and potential biological activity comparable to the compound (Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, 2009).

Mechanism of Action

Target of Action

AAT-008, also known as 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid, is a potent, selective, and orally active prostaglandin EP4 receptor antagonist . The primary target of AAT-008 is the prostaglandin E2 (PGE2) receptor subtype 4 (EP4) . EP4 is one of four PGE2 receptors .

Mode of Action

AAT-008 interacts with its target, the EP4 receptor, by binding to it with high affinity . This binding inhibits the action of PGE2, a molecule that promotes tumor growth and metastasis by acting on the EP4 receptor . By antagonizing the EP4 receptor, AAT-008 suppresses the effects of PGE2 .

Biochemical Pathways

The inhibition of the PGE2/EP4 signal by AAT-008 affects several biochemical pathways. PGE2 is suggested to slow down the cancer-immunity cycle (C-IC) by inhibiting natural killer cell functions, suppressing the supply of conventional dendritic cell precursors to the tumor microenvironment (TME). This is critical for the tumor-associated antigen priming of CD8+ T cells and their translocation to the tumor tissue from the tumor-draining lymph node .

Pharmacokinetics

AAT-008 has been designed to have improved potency, physicochemical properties, and animal pharmacokinetics (PK) predictive of once-a-day dosing regimen in humans . It is orally bioavailable , which means it can be absorbed in the gastrointestinal tract and enter systemic circulation.

Result of Action

The molecular and cellular effects of AAT-008’s action are significant. By inhibiting the EP4 receptor, AAT-008 suppresses tumor growth and restores the tumor immune response toward an anti-tumorigenic condition . It enhances the immune response to radiotherapy and has potential as a radiosensitizer .

Action Environment

The action of AAT-008 is influenced by the tumor microenvironment (TME), which is characterized by high expression of PGE2. In this environment, PGE2 suppresses antitumor immunity and causes tumor immune evasion, leading to disease progression . AAT-008, by antagonizing the EP4 receptor, can counteract these effects and restore antitumor immunity .

Biochemical Analysis

Biochemical Properties

AAT-008 has been shown to interact with the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). It exhibits a high degree of selectivity for EP4, with IC50 values of 2.4, 1,890, >20,000, and >20,000 nM for binding to human recombinant EP4, EP2, EP1, and EP3, respectively . This indicates that AAT-008 has a strong affinity for the EP4 receptor and a much weaker interaction with other PGE2 receptor subtypes.

Cellular Effects

The cellular effects of AAT-008 are primarily mediated through its antagonistic action on the EP4 receptor. By blocking the activity of this receptor, AAT-008 can modulate a variety of cellular processes influenced by PGE2. For instance, PGE2 is known to promote tumor growth and metastasis . Therefore, the antagonistic action of AAT-008 on the EP4 receptor could potentially inhibit these processes.

Molecular Mechanism

The molecular mechanism of AAT-008 involves its binding to the EP4 receptor, thereby preventing the interaction of PGE2 with this receptor . This can lead to a decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous cellular processes. By inhibiting the activation of the EP4 receptor, AAT-008 can modulate the downstream signaling pathways regulated by this receptor.

Temporal Effects in Laboratory Settings

It is known that AAT-008 is orally bioavailable, suggesting that it can be effectively absorbed and distributed in the body .

Dosage Effects in Animal Models

In animal models, AAT-008 has been shown to reduce carrageenan-induced mechanical hyperalgesia in a dose-dependent manner . This suggests that the effects of AAT-008 can vary with different dosages, and that higher doses may lead to more pronounced effects.

Transport and Distribution

The transport and distribution of AAT-008 within cells and tissues are yet to be fully characterized. Given its oral bioavailability, it is likely that AAT-008 can be effectively distributed throughout the body .

properties

IUPAC Name

4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXDPPYCCKCVCW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid
Reactant of Route 2
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid
Reactant of Route 3
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid
Reactant of Route 4
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid
Reactant of Route 5
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid
Reactant of Route 6
4-[(1S)-1-({[5-Chloro-2-(3-fluorophenoxy)pyridin-3-YL]carbonyl}amino)ethyl]benzoic acid

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